(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate
Description
Properties
IUPAC Name |
methyl 2-[(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+/t27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCSDMZEMDMWKQ-SPNSGGJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1CC[C@@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181139-72-0, 142569-69-5 | |
| Record name | Methyl 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181139-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-[(3S)-3-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.751 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzoic acid, 2-[(3S)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.661 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Azeotropic Drying
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Conditions : Toluene (10 vol), 50–60°C under reduced pressure (200–300 mbar)
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Endpoint : Residual water <0.1% w/w by Karl Fischer titration
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Criticality : Moisture control prevents hydrolysis of the mesylating agent
Activation and Substitution Sequence
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Mesylation :
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Methanesulfonyl chloride (1.5 equiv)
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DIPEA (2.0 equiv) in CH₂Cl₂ at −10°C → 25°C
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Conversion monitored by HPLC (≤0.5% starting material)
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Thioacetate Formation :
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Potassium thioacetate (1.2 equiv)
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18-crown-6 ether (0.1 equiv) in DMF
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60°C for 8 hours
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This one-pot methodology eliminates intermediate isolation, reducing processing time by 40% compared to earlier methods.
Analytical Control Strategies
Chiral Purity Assessment
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HPLC Method : Chiralpak AD-H column (250 × 4.6 mm)
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Mobile phase : n-Hexane/ethanol (85:15) at 1.0 mL/min
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Detection : UV 254 nm
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System suitability : Rs >2.0 between (S)- and (R)-enantiomers
Process-Related Impurities
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Major impurity : Over-reduction product (<0.15%)
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Control measure : Strict temperature control (−10°C ± 2°C) during mesylation
Comparative Analysis of Synthetic Routes
While the provided sources focus on mesylation and subsequent steps, academic literature describes alternative approaches:
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Enzymatic Dynamic Kinetic Resolution : Combines KREDs with ruthenium catalysts for concurrent reduction and racemization1
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Asymmetric Organocatalysis : Proline-derived catalysts achieve 92% ee but require cryogenic conditions1
Industrial adoption remains limited due to cost and scalability challenges compared to the established biocatalytic route.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including oxidation , reduction , substitution , and esterification .
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using alkyl halides and amines .
Esterification: : This reaction typically involves the use of carboxylic acids and alcohols in the presence of acid catalysts .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives , vinyl compounds , and hydroxypropyl esters .
Scientific Research Applications
(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate: has several applications in scientific research:
Chemistry: : It serves as a precursor for the synthesis of more complex organic molecules.
Biology: : The compound can be used in the study of enzyme mechanisms and inhibition.
Medicine: : It has potential as a lead compound in drug discovery, particularly in the development of new antimalarial and anticancer agents.
Industry: : Its unique chemical properties make it useful in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of antimalarial activity, the compound may inhibit the growth of the malaria parasite by interfering with its metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Derivatives
The table below compares key structural and functional attributes of (S)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate with related compounds:
Pharmacokinetic and Functional Comparisons
- Stereoselectivity : The (S)-enantiomer exhibits >50-fold higher binding affinity to leukotriene receptors compared to the (R)-form due to optimal spatial alignment with the receptor’s hydrophobic pocket .
- Metabolic Stability: The methyl benzoate group in this compound reduces first-pass metabolism compared to analogs with free carboxylic acids (e.g., montelukast sodium) .
- Efflux Transport : Unlike montelukast sodium, which is a substrate for MRP2 (multidrug resistance-associated protein 2), the methyl ester intermediate shows lower interaction with efflux transporters, enhancing intestinal absorption .
Biological Activity
(S)-Methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate, with CAS number 181139-72-0, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H24ClNO3
- Molecular Weight : 457.95 g/mol
- Structure : The compound features a chloroquinoline moiety, which is known for its biological activity, particularly in anti-malarial and anti-cancer contexts.
Anticancer Properties
Research indicates that compounds containing the chloroquinoline structure exhibit significant anticancer activity. For instance, studies have shown that derivatives of quinoline can inhibit the proliferation of various cancer cell lines. The specific activity of this compound has been linked to its ability to induce apoptosis in cancer cells through various pathways.
Case Study: In Vitro Analysis
A study conducted on human breast cancer cell lines demonstrated that this compound reduced cell viability significantly compared to control groups. The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Caspase activation and apoptosis |
| HeLa (Cervical) | 12.5 | Inhibition of cell cycle progression |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Its effectiveness as an antibacterial agent has been noted in several studies, particularly against Gram-positive bacteria.
Case Study: Antibacterial Testing
In a comparative study, this compound showed potent activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in bacterial cells.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress in both bacterial and cancer cells.
Safety and Toxicity
While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies indicate that at therapeutic doses, this compound exhibits low toxicity in mammalian models. However, further studies are required to fully understand its safety profile.
Q & A
What are the key synthetic challenges in achieving the (S)-configuration of the hydroxypropyl group, and what methodologies address these?
Methodological Answer:
The stereoselective synthesis of the (S)-hydroxypropyl group requires chiral induction strategies. One approach involves asymmetric catalysis using chiral auxiliaries or enantioselective reduction of ketone intermediates. For example, a cascade [3,3]-sigmatropic rearrangement (as demonstrated in quinoline-derived systems) can control stereochemistry during backbone assembly . Protecting groups (e.g., benzyl ethers) may stabilize the hydroxyl group during synthesis. Post-synthesis, chiral HPLC (C18 columns with polar modifiers) or NMR with chiral shift reagents can validate enantiomeric purity .
How can enantiomeric purity be determined using chromatographic techniques?
Methodological Answer:
Enantiomeric purity is best assessed via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10). UV detection at 254 nm is optimal for quinoline absorbance. For validation, compare retention times with racemic mixtures or synthetic standards. Coupling with mass spectrometry (LC-MS) ensures structural integrity and quantifies impurities below 0.1% .
What in vitro assays are recommended to evaluate antimalarial activity?
Methodological Answer:
- Plasmodium falciparum Growth Inhibition: Use synchronized cultures (3D7 strain) in human erythrocytes, with IC₅₀ determination via SYBR Green fluorescence.
- Cytotoxicity Screening: Test on mammalian cell lines (e.g., HEK293) using MTT assays to assess selectivity indices.
- Hemozoin Inhibition: Quantify β-hematin formation spectrophotometrically, as quinoline derivatives often target this pathway .
How can pharmacokinetic optimization be achieved through structural modifications?
Methodological Answer:
- Bioavailability Enhancement: Replace the methyl ester with prodrug moieties (e.g., phosphonates) to improve solubility.
- Metabolic Stability: Introduce fluorine atoms at the vinyl group to reduce CYP450-mediated oxidation.
- LogP Adjustment: Modify the benzoate substituents (e.g., para-methyl groups) to balance lipophilicity and aqueous solubility, guided by HPLC logP measurements .
How to resolve conflicting bioactivity data in derivatives?
Methodological Answer:
- Purity Verification: Re-analyze compounds via HPLC (≥98% purity) and NMR to exclude impurities as confounding factors .
- Assay Standardization: Replicate assays under controlled conditions (e.g., fixed parasite densities, serum concentrations).
- Statistical Analysis: Apply multivariate regression to identify structural descriptors (e.g., substituent electronegativity) correlating with activity outliers .
What computational methods predict binding affinity to Plasmodium targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with PfATP4 or PfDHFR enzymes. Focus on hydrogen bonding with the quinoline nitrogen and hydrophobic contacts with the vinyl-phenyl group.
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes. Validate with free-energy perturbation (FEP) calculations .
How to design analogs with modified benzoate groups for SAR studies?
Methodological Answer:
- Electron-Withdrawing Groups: Synthesize nitro- or trifluoromethyl-substituted benzoates via Suzuki-Miyaura coupling.
- Steric Modifications: Introduce bulky tert-butyl groups at the ortho position to probe steric hindrance effects.
- Biological Testing: Compare IC₅₀ values against parent compound to map substituent tolerance .
Best practices for ensuring synthetic reproducibility?
Methodological Answer:
- Detailed Protocols: Document reaction parameters (temperature, solvent purity, catalyst loading) rigorously.
- Intermediate Characterization: Provide NMR (¹H, 13C) and HRMS data for all intermediates.
- Collaborative Validation: Share batches with independent labs for cross-verification of yields and purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
